molecular formula C17H13NO2 B231982 (4Z)-4-benzylidene-2-(4-methylphenyl)-1,3-oxazol-5-one CAS No. 16352-73-1

(4Z)-4-benzylidene-2-(4-methylphenyl)-1,3-oxazol-5-one

Cat. No.: B231982
CAS No.: 16352-73-1
M. Wt: 263.29 g/mol
InChI Key: CQBYEKYOZUQQPY-PTNGSMBKSA-N
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Description

(4Z)-4-benzylidene-2-(4-methylphenyl)-1,3-oxazol-5-one: is a heterocyclic compound with the molecular formula C17H13NO2 and a molecular weight of 263.29 g/mol. This compound has gained significant attention in the scientific community due to its potential biological and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4Z)-4-benzylidene-2-(4-methylphenyl)-1,3-oxazol-5-one typically involves the condensation of an aromatic aldehyde with an amino acid derivative under acidic or basic conditions. The reaction is often carried out in the presence of a dehydrating agent such as acetic anhydride .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: (4Z)-4-benzylidene-2-(4-methylphenyl)-1,3-oxazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under mild to moderate conditions.

Major Products Formed: The major products formed from these reactions include various oxazolone derivatives, reduced forms of the compound, and substituted derivatives with different functional groups .

Scientific Research Applications

Chemistry: In chemistry, (4Z)-4-benzylidene-2-(4-methylphenyl)-1,3-oxazol-5-one is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the preparation of various pharmaceuticals and agrochemicals.

Biology: The compound has shown potential biological activity, including antimicrobial and anticancer properties. It is used in the development of new therapeutic agents targeting specific biological pathways.

Medicine: In medicine, the compound is being explored for its potential use in drug development. Its unique structure allows for the design of novel drugs with improved efficacy and reduced side effects.

Industry: Industrially, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (4Z)-4-benzylidene-2-(4-methylphenyl)-1,3-oxazol-5-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

  • 4-Benzylidene-2-phenyl-2-oxazolin-5-one
  • 4-Benzylidene-2-phenyl-4H-oxazol-5-one

Comparison: Compared to similar compounds, (4Z)-4-benzylidene-2-(4-methylphenyl)-1,3-oxazol-5-one exhibits unique properties due to the presence of the p-tolyl groupThe p-tolyl group may enhance the compound’s stability and solubility, making it more suitable for certain applications .

Properties

IUPAC Name

(4Z)-4-benzylidene-2-(4-methylphenyl)-1,3-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO2/c1-12-7-9-14(10-8-12)16-18-15(17(19)20-16)11-13-5-3-2-4-6-13/h2-11H,1H3/b15-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQBYEKYOZUQQPY-PTNGSMBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C3)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=N/C(=C\C3=CC=CC=C3)/C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16352-73-1
Record name NSC117533
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117533
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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